Product packaging for (R)-(+)-Verapamilic Acid(Cat. No.:CAS No. 38175-99-4)

(R)-(+)-Verapamilic Acid

Cat. No.: B023649
CAS No.: 38175-99-4
M. Wt: 291.34 g/mol
InChI Key: BSHCLIANLKRGLY-MRXNPFEDSA-N
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Description

Contextualizing (R)-(+)-Verapamilic Acid as a Key Chiral Intermediate

This compound, chemically known as (R)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, is a pivotal precursor in the synthesis of the (R)-enantiomer of Verapamil (B1683045). acs.orgpharmaffiliates.com Verapamil, a widely used calcium channel blocker for treating cardiovascular conditions, is typically administered as a racemic mixture, meaning it contains equal parts of its two enantiomers, (R)-Verapamil and (S)-Verapamil. drugbank.comfda.gov However, the synthesis of the individual enantiomers is of significant interest to researchers. A scalable and versatile route to produce single-enantiomer Verapamil has been developed using this compound. acs.orgresearchgate.net This process often involves the resolution of racemic verapamilic acid using a chiral resolving agent like α-methyl benzylamine (B48309) to isolate the desired (R)-enantiomer. acs.orgresearchgate.net The stereochemical integrity of the quaternary carbon center is maintained throughout the subsequent chemical transformations to yield the final (R)-Verapamil product. acs.org

Significance of Chirality in Pharmaceutical Synthesis and Metabolism

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. In the case of Verapamil, the S-enantiomer is noted to be significantly more potent in its therapeutic action, specifically in slowing atrioventricular (AV) conduction, with studies showing it to be 8 to 20 times more active than the R-enantiomer. fda.gov

Overview of Research Directions for this compound

Current research involving this compound is largely centered on the development of efficient and enantioselective synthetic methods for producing (R)-Verapamil and its analogs. One notable advancement is the use of palladium-catalyzed Heck arylation of acyclic olefins to create the crucial all-carbon quaternary stereocenter found in Verapamil with high enantioselectivity. nih.govthieme-connect.comresearchgate.net This method offers a concise pathway to (R)-Verapamil. nih.govresearchgate.net

Furthermore, research continues to explore the distinct pharmacological activities of the individual Verapamil enantiomers. While the S-enantiomer is more potent as a calcium channel blocker, studies have investigated other potential effects. For instance, both enantiomers have been shown to be equipotent in their ability to reverse multidrug resistance in certain cancer cell lines, an effect independent of their cardiovascular activity. nih.gov The development of new Verapamil analogs from chiral precursors like this compound is another active area of investigation, with the aim of creating compounds with novel therapeutic applications. nih.gov The continuous separation of verapamil enantiomers using techniques like multicolumn chromatography is also being refined to improve the efficiency of producing pure enantiomers for research and potential therapeutic use. scielo.br

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 38175-99-4
Molecular Formula C16H21NO4
Synonyms (R)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic Acid; (R)-γ-Cyano-3,4-dimethoxy-γ-(1-methylethyl)-benzenebutanoic Acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO4 B023649 (R)-(+)-Verapamilic Acid CAS No. 38175-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHCLIANLKRGLY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Asymmetric Synthesis Methodologies for R + Verapamilic Acid

Historical Perspective on Chiral Synthesis of Verapamil (B1683045) Precursors

The journey towards enantiomerically pure Verapamil began with the understanding that the two enantiomers possess different pharmacological properties. datapdf.com Initially, Verapamil was produced and sold as a racemate, a 1:1 mixture of its (R) and (S) enantiomers. chegg.com Early approaches to obtaining the individual enantiomers often involved the separation of diastereomeric intermediates through methods like column chromatography. datapdf.com

Over time, the focus shifted towards more efficient and scalable methods. Asymmetric synthesis, which involves converting an achiral starting material into a chiral product, became a key area of research. researchgate.netresearchgate.net For Verapamil precursors, various strategies have been explored. These include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic intermediates. researchgate.netnih.gov The resolution of the key intermediate, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, known as Verapamilic Acid, emerged as a particularly effective and scalable strategy. datapdf.comresearchgate.net This approach circumvents the need for complex asymmetric synthesis steps early in the manufacturing process and allows for the use of readily available achiral starting materials. datapdf.com

Classical Resolution Techniques for Verapamilic Acid Enantiomers

Classical resolution is a widely used method for separating enantiomers from a racemic mixture. libretexts.org The process involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. libretexts.orgstereoelectronics.org Once separated, the individual diastereomers can be converted back to the now-separated enantiomers and the resolving agent can be recovered. libretexts.org

For acidic compounds like Verapamilic Acid, chiral amines are commonly employed as resolving agents. libretexts.org The reaction between the racemic acid and an enantiomerically pure chiral amine forms a pair of diastereomeric salts. mdpi.com

(R,S)-Verapamilic Acid + (R)-Chiral Amine → [(R)-Verapamilic Acid · (R)-Chiral Amine] + [(S)-Verapamilic Acid · (R)-Chiral Amine]

These diastereomeric salts can then be separated based on differences in their solubility in a given solvent system. After separation, the desired enantiomer of Verapamilic Acid is liberated from the salt, typically by treatment with an acid. gavinpublishers.com

(R)-(+)-α-Methylbenzylamine (also known as (R)-(+)-1-phenylethylamine) has proven to be a highly efficient resolving agent for racemic Verapamilic Acid. datapdf.comresearchgate.net Research has demonstrated a scalable process where the diastereomeric salt of (R)-Verapamilic Acid and (S)-α-Methylbenzylamine can be selectively crystallized. researchgate.net The process involves dissolving the racemic acid and the chiral amine in a suitable solvent, followed by crystallization of the less soluble diastereomeric salt.

Resolving AgentTarget EnantiomerKey Findings
(S)-α-Methylbenzylamine(R)-(+)-Verapamilic AcidEfficient resolution on a process scale has been demonstrated. The stereochemical integrity at the quaternary carbon center is maintained throughout the subsequent synthesis steps to yield (R)-Verapamil. researchgate.net

1-Phenylethylamine is a commonly used chiral resolving agent for acidic compounds due to its commercial availability in both enantiomeric forms. stereoelectronics.orgnih.gov Its application in the resolution of various carboxylic acids via diastereomeric salt formation is well-documented. researchgate.net In the context of Verapamilic Acid, (R)-(+)-1-phenylethylamine can be used to selectively precipitate the diastereomeric salt containing the desired this compound. sigmaaldrich.com The efficiency of the resolution depends on factors such as the solvent system, temperature, and stoichiometry.

Resolving AgentChemical FormulaMolar MassKey Properties
(R)-(+)-1-PhenylethylamineC₈H₁₁N121.18 g/mol Liquid at room temperature, readily forms salts with carboxylic acids. sigmaaldrich.com

1-(1-Naphthyl)ethylamine (B3023371) is another effective chiral amine for the resolution of racemic acids. The larger naphthyl group can enhance the differences in the crystal packing of the diastereomeric salts, potentially leading to better separation. researchgate.net The resolution of racemic 1-(1-naphthyl)ethylamine itself is often achieved using D-(-)-tartaric acid, highlighting the principle of using chiral acids to resolve chiral bases. google.com For Verapamilic Acid, the use of an enantiomerically pure form of 1-(1-naphthyl)ethylamine would follow the same principle of diastereomeric salt formation and fractional crystallization to isolate the desired (R)-enantiomer.

(-)-Quinine is a naturally occurring chiral alkaloid that is frequently used as a resolving agent for racemic acids. libretexts.org Its complex and rigid structure can lead to significant differences in the physical properties of the diastereomeric salts formed with the enantiomers of a racemic acid. This often facilitates a clean separation by crystallization. While specific detailed studies on the resolution of Verapamilic Acid using quinine (B1679958) were not extensively found in the searched literature, its general applicability as a resolving agent for chiral acids is a well-established principle in organic chemistry. libretexts.org

Diastereomeric Salt Formation with Chiral Amines

Enantioselective Catalytic Approaches to the Quaternary Stereocenter

The direct construction of the chiral all-carbon quaternary stereocenter found in this compound represents a significant challenge in organic synthesis. Enantioselective catalytic methods offer an elegant and efficient alternative to classical resolution.

A significant advancement in the synthesis of the verapamil core structure involves the use of a palladium-catalyzed enantioselective Heck arylation. nih.gov This strategy allows for the direct creation of the all-carbon quaternary stereogenic center with high levels of stereocontrol. nih.govresearchgate.net The reaction involves the arylation of an unactivated trisubstituted acyclic olefin with an aryldiazonium salt, catalyzed by a palladium complex. nih.govresearchgate.net

Researchers have developed chiral N,N ligands, specifically of the pyrimidine- and pyrazino-oxazoline (PyraBOX) class, for this transformation. nih.govresearchgate.net These ligands are crucial for inducing high enantioselectivity. The process has been shown to produce the desired products in good to high yields, with enantiomeric ratios reaching up to >99:1. nih.govresearchgate.net This methodology has been successfully applied to a concise enantioselective total synthesis of (R)-Verapamil, demonstrating its potential as a powerful tool for constructing complex molecules with congested quaternary centers. nih.govresearchgate.net The intramolecular Heck reaction is also a powerful method for creating quaternary carbon centers, even in highly congested environments. nih.govresearchgate.net

Table 2: Enantioselective Heck Arylation for Verapamil Synthesis

FeatureDescriptionSource(s)
Reaction Type Palladium-catalyzed Heck arylation nih.govresearchgate.net
Substrates Unactivated trisubstituted acyclic olefin and aryldiazonium salt nih.gov
Catalyst System Palladium catalyst with chiral N,N ligands (e.g., pyrimidine-oxazoline class) nih.govresearchgate.net
Key Achievement Direct formation of all-carbon quaternary stereogenic center nih.govresearchgate.net
Enantioselectivity Up to >99:1 enantiomeric ratio nih.gov
Application Concise enantioselective total synthesis of (R)-Verapamil nih.gov

Asymmetric induction is the cornerstone of modern stereoselective synthesis, aiming to convert achiral starting materials into chiral products. nih.gov The construction of chiral quaternary carbon stereocenters is a particularly challenging area where asymmetric catalysis has proven to be one of the most powerful methods. researchgate.netrsc.org

Beyond the Heck reaction, other catalytic asymmetric methods are utilized for the formation of all-carbon quaternary centers, although their specific application to verapamilic acid may be less direct. These include copper-catalyzed asymmetric conjugate additions of organozinc or organoaluminum reagents to trisubstituted enones. researchgate.net For these reactions, chiral phosphoramidite (B1245037) ligands are often employed to achieve high enantioselectivity in the formation of the C-C bond, leading to the creation of the quaternary stereocenter. researchgate.net

Another approach involves the asymmetric allylic alkylation of allyl phosphates with Grignard reagents, catalyzed by copper complexes with bidentate alkoxy NHC ligands, which can provide access to tertiary and quaternary chiral centers with high regio- and enantioselectivity. researchgate.net While these methods demonstrate the broad utility of asymmetric catalysis in constructing challenging stereocenters, the palladium-catalyzed Heck arylation remains a specifically demonstrated and highly effective strategy for the asymmetric synthesis of the verapamil core. nih.gov

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysts to create efficient and sustainable synthetic routes. nih.gov This approach leverages the high selectivity (chemo-, regio-, and stereo-selectivity) of enzymes for key transformations within a multi-step chemical synthesis. nih.govnih.gov

While specific, detailed chemoenzymatic routes for the industrial production of this compound are not extensively documented in the provided search results, the principles of this methodology are applicable. For instance, a potential chemoenzymatic approach could involve using a lipase (B570770) for the kinetic resolution of a racemic ester precursor of verapamilic acid. In such a process, the enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the easy separation of the hydrolyzed acid (e.g., this compound) from the unreacted ester enantiomer.

Combining enzymatic steps with chemocatalytic processes, such as the palladium-mediated Suzuki coupling for building precursor backbones, illustrates a powerful strategy. nih.gov The development of enzymes with improved robustness and activity under process conditions, sometimes aided by machine learning and rational design, is expanding the industrial viability of chemoenzymatic processes. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.comnih.gov The synthesis of a pharmaceutical intermediate like this compound can be evaluated and improved using these principles.

Catalysis over Stoichiometric Reagents : The use of catalytic methods, such as the enantioselective Heck arylation, is a core principle of green chemistry. nih.govpharmtech.com Catalytic amounts of a palladium complex are used to generate the chiral center, which is far more atom-economical and generates less waste than using a stoichiometric chiral auxiliary. pharmtech.com

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. pharmtech.com Asymmetric catalytic methods generally have higher atom economy than classical resolutions, which require a resolving agent that is later removed.

Use of Greener Solvents : The pharmaceutical industry is increasingly focused on replacing hazardous solvents with more environmentally benign alternatives. mdpi.comnih.gov A large-scale amidation reaction, a common step in pharmaceutical synthesis, has been improved by using tert-butyl acetate (B1210297) as a safer and more sustainable solvent. researchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure, when possible, reduces energy consumption. pharmtech.com The development of more active catalysts can enable reactions to proceed under milder conditions.

Waste Reduction : The environmental impact of a process can be measured by its E-Factor (environmental factor), which is the ratio of the mass of waste to the mass of product. pharmtech.com The pharmaceutical industry traditionally has a high E-factor, and applying green chemistry principles, such as using catalytic reactions and reducing the number of synthetic steps, can significantly lower this value. nih.govpharmtech.com

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable. nih.govresearchgate.net

Iii. Stereochemical Investigations of R + Verapamilic Acid

Absolute Configuration Determination and Confirmation

The absolute configuration of a chiral molecule refers to the three-dimensional arrangement of its atoms. wikipedia.org For (R)-(+)-Verapamilic Acid, this designation is crucial as it dictates the stereochemistry of the final active pharmaceutical ingredient. The "(R)" designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents around the chiral center based on atomic number. chemistrysteps.comlibretexts.org The "(+)" sign indicates that the compound is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. wikipedia.org

The initial determination of the absolute configuration of chiral compounds was historically based on correlation to (+)-glyceraldehyde. wikipedia.org However, modern techniques provide more direct and unambiguous confirmation. X-ray crystallography is a powerful method for determining the absolute configuration of a chiral molecule in its crystalline form, as enantiomerically pure substances crystallize into one of the 65 chiral space groups (Sohncke groups). wikipedia.org While highly reliable, this technique requires the formation of a suitable single crystal. wikipedia.orgresearchgate.net

Alternative and complementary spectroscopic methods are also employed. Vibrational circular dichroism (VCD) and optical rotatory dispersion (ORD) are sensitive to the stereochemistry of a molecule in solution. wikipedia.orgresearchgate.net By comparing the experimentally measured VCD spectrum with that calculated using density functional theory (DFT), the absolute configuration can be unambiguously assigned. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents, can also be used to differentiate between enantiomers and thus aid in structural elucidation. wikipedia.org

In a practical synthetic context, the absolute configuration of this compound, often obtained through resolution of a racemic mixture, can be confirmed by its conversion to a product of known stereochemistry, such as (R)-Verapamil. researchgate.netresearchgate.net This chemical correlation serves as a definitive confirmation of the stereocenter's configuration.

Stereochemical Integrity in Multi-step Transformations

Maintaining the stereochemical integrity of the quaternary carbon center in this compound throughout a multi-step synthesis is paramount. researchgate.netresearchgate.net Racemization, the conversion of an optically active compound into an equal mixture of both enantiomers, is a significant risk that can undermine the entire synthetic strategy. wikipedia.orgresearchgate.net Racemization can occur through various mechanisms, often involving heat or chemical reactions that lead to the formation of a planar, achiral intermediate. wikipedia.org

The risk of racemization is a critical consideration in process development, especially during scale-up. researchgate.net For example, reactions that proceed through carbocation intermediates at the chiral center are prone to racemization. wikipedia.org Therefore, reaction conditions, including temperature, solvent, and reagents, must be optimized to ensure that the chiral center remains intact throughout the synthetic route. acs.orgyoutube.comtrine.edu

Impact of Chiral Purity on Downstream Products

The chiral purity of this compound directly influences the stereochemical purity and, consequently, the pharmacological profile of the final drug product. nih.govjuniperpublishers.com In many chiral drugs, one enantiomer exhibits the desired therapeutic activity, while the other may be less active, inactive, or even contribute to adverse effects. nih.govnih.gov For Verapamil (B1683045), the (S)-enantiomer is reported to be more potent in its effects on cardiac conduction than the (R)-enantiomer. researchgate.net Therefore, controlling the stereochemistry of the final product is a critical quality attribute.

The use of enantiomerically pure starting materials like this compound is a common strategy to ensure the synthesis of a single-enantiomer drug. mdpi.com The presence of the undesired enantiomer as an impurity can affect the efficacy and safety of the final drug. nih.gov Regulatory agencies have stringent requirements for the control of chiral impurities in pharmaceutical products. mdpi.com

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. masterorganicchemistry.com It quantifies the degree to which one enantiomer is present in excess of the other and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

A sample with 100% ee is enantiomerically pure, while a racemic mixture has an ee of 0%. masterorganicchemistry.compearson.com

Accurate determination of the enantiomeric excess of this compound is essential for quality control. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and accurate technique for separating and quantifying enantiomers. nih.govuma.es Other methods include Gas Chromatography (GC) with a chiral column and spectroscopic techniques like Circular Dichroism (CD). nih.govnih.gov CD spectroscopy can be a rapid method for determining ee, especially in high-throughput screening applications. nih.govresearchgate.net

Optimization of the enantiomeric excess often begins with the resolution of racemic verapamilic acid. One effective method is the use of a chiral resolving agent, such as α-methyl benzylamine (B48309), to form diastereomeric salts that can be separated by crystallization. researchgate.net The efficiency of this resolution directly impacts the starting ee of the this compound.

Subsequent reaction steps must be optimized to prevent any erosion of the enantiomeric excess. This involves careful selection of reagents and reaction conditions to avoid racemization. researchgate.net For instance, in asymmetric synthesis, the choice of chiral catalyst, solvent, and temperature can significantly influence the enantiomeric excess of the product. icjs.us Monitoring the ee at various stages of the synthesis is crucial to identify and mitigate any steps that may lead to a loss of chiral purity. researchgate.netnih.gov

Table of Enantiomeric Excess (ee) Determination Methods

MethodPrincipleApplication Notes
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation. uma.esHighly accurate and widely used for quantitative analysis. nih.govuma.es
Chiral GC Separation of volatile enantiomers on a chiral stationary phase. nih.govSuitable for volatile and thermally stable compounds.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules. nih.govCan be used for rapid ee determination, often in high-throughput screening. nih.govresearchgate.net
NMR with Chiral Solvating Agents Formation of diastereomeric complexes that have distinct NMR spectra. wikipedia.orgAllows for direct observation and quantification of enantiomers. researchgate.net

Iv. Role of R + Verapamilic Acid As a Synthetic Precursor

Conversion Pathways to Enantiopure Verapamil (B1683045)

The synthesis of enantiopure verapamil from (R)-(+)-Verapamilic Acid hinges on the initial formation of a tertiary amide, followed by its reduction. This strategy preserves the stereochemical integrity of the quaternary chiral center present in the verapamilic acid backbone. researchgate.netlookchem.comacs.org

First, this compound is coupled with N-methylhomoveratrylamine (N-methyl-2-(3,4-dimethoxyphenyl)ethanamine) to form the corresponding tertiary amide, (R)-Verapamilamide. lookchem.comgoogle.com This amide is then subjected to chemoselective reduction to yield the target (R)-Verapamil. google.com

Borane-mediated Reduction of Tertiary Amides

A well-established and scalable method for converting the tertiary amide intermediate to (R)-Verapamil involves a selective borane-mediated reduction. researchgate.netacs.orgresearchgate.netacs.org This sequence is a key feature in a versatile route to single-enantiomer verapamil starting from readily available materials. researchgate.netacs.org

Reagent Data Table: Borane-mediated Reduction
Starting Material (R)-Verapamilamide
Key Reagents Borane dimethyl sulfide (B99878) (BH₃·SMe₂) or Borane-THF
Product (R)-Verapamil
Key Transformation Selective reduction of a tertiary amide to a tertiary amine
Advantage Preserves the integrity of the nitrile group and the chiral center. researchgate.netgoogle.comresearchgate.net

Other Reductive Transformations

While borane-based reagents are common, other reducing agents can also effect the transformation of the amide intermediate to Verapamil. google.com Metal hydride reagents, including powerful reducing agents like lithium aluminum hydride (LiAlH₄), are capable of reducing the tertiary amide. google.com However, the high reactivity of such reagents can pose challenges in terms of chemoselectivity, potentially reducing other functional groups within the molecule, such as the nitrile. Careful control of reaction conditions is necessary to achieve the desired selective reduction. researchgate.netgoogle.com

Synthetic Utility in Analog Development

The synthetic route proceeding through this compound is not limited to the production of (R)-Verapamil alone. Its inherent flexibility allows for the generation of a variety of analogs, particularly other calcium channel blockers. google.comresearchgate.net

Application in the Synthesis of Calcium Channel Blockers

This compound is a key building block for creating analogs of Verapamil. researchgate.netnih.gov By modifying the amine component coupled with the acid or by altering the substituents on the aromatic rings, a diverse library of related compounds can be accessed. For example, this approach has been used in the synthesis of Emopamil, another calcium channel blocker. researchgate.net The synthesis of (+)- and (-)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzyl alcohol, a verapamil analog where the cyano group is replaced by a hydroxyl group, also demonstrates this utility. nih.gov This highlights the value of verapamilic acid as a scaffold for developing new therapeutic agents with potentially different pharmacological profiles. researchgate.netnih.gov

Comparison of Synthetic Routes via Verapamilic Acid vs. Direct Verapamil Resolution

The production of enantiomerically pure verapamil can be achieved through two primary strategies: the synthesis from a chiral precursor like this compound or the classical resolution of racemic verapamil itself. google.com

The route involving the resolution of verapamilic acid is considered advantageous for several reasons. google.com Resolving the acid intermediate is often more efficient and results in better atom utilization and lower levels of chemical waste compared to resolving the final verapamil product. google.com The synthesis via the resolved acid allows for the preservation of the crucial quaternary chiral center throughout the subsequent chemical steps. researchgate.netlookchem.comacs.org In contrast, direct resolution of racemic verapamil can be a less efficient process. Furthermore, developing a synthetic route that builds the chiral center with high asymmetric induction is inherently difficult, making the resolution of an earlier intermediate like verapamilic acid a more practical approach for large-scale manufacturing. google.com

Comparison of Synthetic Strategies Route via Verapamilic Acid Resolution Route via Direct Verapamil Resolution
Point of Resolution Early-stage intermediate (Verapamilic Acid) google.comFinal drug molecule (Verapamil) google.com
Efficiency Generally higher atom utilization and lower waste google.comCan be less efficient
Stereochemical Control Establishes and preserves the chiral center early researchgate.netlookchem.comacs.orgSeparates pre-formed enantiomers
Industrial Scalability Proven to be scalable to the pilot plant level researchgate.netresearchgate.netCan present challenges in efficiency and waste management

V. Metabolic and Pharmacokinetic Implications of Verapamil Metabolites Including Potential Relevance of Verapamilic Acid Pathway

Overview of Verapamil (B1683045) Metabolism and Metabolite Identification

Verapamil undergoes extensive first-pass metabolism in the liver, with less than 5% of the parent drug excreted unchanged. pharmgkb.org This process leads to the formation of at least 12 different metabolites. wikipedia.org The primary metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation, which are carried out by the cytochrome P450 (CYP) enzyme system. pharmgkb.orgdrugbank.com In studies on rats, a total of 71 verapamil metabolites were identified in plasma, urine, and feces, arising from both phase I (oxidation, demethylation, dealkylation) and phase II (glucuronidation, sulfation) reactions. core.ac.uknih.gov

The main metabolic pathways identified include:

N-dealkylation: This is a major pathway leading to the formation of various metabolites. pharmgkb.orgamegroups.cn

N-demethylation: This pathway results in the production of norverapamil (B1221204), an active metabolite. pharmgkb.orgamegroups.cn

O-demethylation: This process generates several O-demethylated derivatives. pharmgkb.orgamegroups.cn

N-dealkylation is a primary route of verapamil metabolism. amegroups.cn One of the main metabolites formed through this pathway is D-617, which constitutes approximately 22% of the verapamil dose found in urine. pharmgkb.org The enzymes primarily responsible for the formation of D-617 are CYP3A4, CYP3A5, and CYP2C8. pharmgkb.orgnih.gov While CYP1A2 has also been suggested to be involved, other studies indicate it may act as an inhibitor rather than a substrate for this pathway. pharmgkb.org In rat liver microsomes, N-dealkylation of the phenylethyl moiety to form the secondary amine M7 was found to be more significant than N-demethylation. amegroups.cn

N-demethylation of verapamil leads to the formation of norverapamil, which is an active metabolite retaining about 20% of the vasodilatory activity of the parent drug. drugbank.comamegroups.cn This pathway is primarily catalyzed by CYP3A4, CYP3A5, and CYP2C8. pharmgkb.orgdrugbank.com Norverapamil itself can be further metabolized by the cytochrome P450 system. nih.gov

The O-demethylation of verapamil results in the formation of metabolites such as D-702 and D-703. pharmgkb.org The enzymes of the CYP2C subfamily, particularly CYP2C8, CYP2C9, and CYP2C18, are the major contributors to this metabolic pathway. drugbank.comnih.gov These O-demethylated metabolites can undergo further metabolism. amegroups.cn For instance, norverapamil can be converted to D-620 by CYP2C8 and CYP3A4. pharmgkb.org

Stereoselective Metabolism of Verapamil and Related Compounds

The metabolism of verapamil is highly stereoselective, with the (S)-enantiomer being cleared more rapidly than the (R)-enantiomer during first-pass metabolism. conicet.gov.arpharmgkb.org This differential metabolism affects the bioavailability and pharmacological activity of the drug. conicet.gov.ar The stereoselectivity is observed in both the intestine and the liver. nih.gov

Several cytochrome P450 isoforms are involved in the metabolism of verapamil enantiomers, with CYP3A4, CYP3A5, and CYP2C8 playing the most significant roles. nih.govnih.gov These enzymes exhibit different affinities and catalytic activities towards the (R)- and (S)-enantiomers of verapamil and its metabolites.

CYP3A4 and CYP3A5 show distinct stereoselective preferences in the metabolism of verapamil. While CYP3A5 appears to metabolize both (R)- and (S)-verapamil to norverapamil at similar rates, CYP3A4 displays a clear preference. pharmgkb.org When (R)-verapamil is the substrate for CYP3A4, the primary product is D-617. pharmgkb.org Conversely, when (S)-verapamil is the substrate, norverapamil is the main product. pharmgkb.org

Furthermore, CYP3A5 exhibits stereoselectivity in the formation of the metabolite D-620 from verapamil and norverapamil. The rate of D-620 formation from (S)-verapamil is approximately twice that from (R)-verapamil. pharmgkb.orgnih.gov Additionally, only the (S)-enantiomer of norverapamil is converted to D-620 by CYP3A5. pharmgkb.org

Role of Cytochrome P450 Isoforms in Verapamil Enantiomer Metabolism

Minor Roles of Other CYPs (e.g., CYP2C8, CYP2E1, CYP1A2)

While CYP3A4 is the principal enzyme in verapamil's metabolism, several other cytochrome P450 (CYP) isoforms contribute to a lesser extent. These minor pathways add to the complexity of verapamil's biotransformation.

CYP2C8 : This enzyme is involved in multiple metabolic steps. It contributes to the N-dealkylation of verapamil to form the metabolite D-617 and the N-demethylation to produce norverapamil. drugbank.compharmgkb.org CYP2C8 also facilitates O-demethylation to form metabolite D-703. drugbank.com Studies have shown that CYP2C8 displays a stereoselective preference for the S-enantiomer when producing D-617. drugbank.com Furthermore, P450 2C8 can metabolize the enantiomers of norverapamil, again with a preference for the S-enantiomer. researchgate.net

CYP2E1 : The role of CYP2E1 in verapamil metabolism is considered minor. drugbank.comdoi.org It has been noted as capable of forming the N-dealkylated metabolite D-617, but at a rate approximately 20 times lower than more prominent enzymes like CYP3A4, making its clinical relevance unlikely. pharmgkb.org

CYP1A2 : This isoform plays a minor role in the N-dealkylation of verapamil to D-617 and the N-demethylation to norverapamil. drugbank.comnih.gov Experiments using CYP1A2 inhibitors demonstrated only a slight decrease in the formation of norverapamil, confirming its limited contribution to this specific pathway. pharmgkb.org

First-Pass Metabolism Stereoselectivity (Intestinal vs. Hepatic)

Verapamil is subject to significant first-pass metabolism, where the drug is extensively metabolized in the gut wall and liver before reaching systemic circulation. wikipedia.orgnih.gov This process is highly stereoselective, meaning the two enantiomers, (R)-verapamil and (S)-verapamil, are metabolized at different rates.

The liver is the primary site of stereoselective metabolism. researchgate.net Following oral administration, the more potent (S)-enantiomer is cleared more rapidly than the (R)-enantiomer. pharmgkb.orgmdpi.com This results in a higher plasma concentration ratio of (R)-verapamil to (S)-verapamil (approximately 4.5 to 5) compared to the ratio after intravenous administration (approximately 2). mdpi.comnih.gov

Studies in rats have shown that the stereoselectivity in the intestine and liver can be opposing. The intestinal bioavailability of (R)-verapamil was found to be lower than that of (S)-verapamil, while the hepatic bioavailability of (R)-verapamil was higher. nih.gov This suggests that the stereoselectivity of verapamil's total bioavailability is a result of the combined effects of first-pass metabolism in both the small intestine and the liver. nih.gov In pigs, the intestine and liver were found to contribute equally to the first-pass metabolism of verapamil. diva-portal.org The combination of enantioselective plasma protein binding, tissue distribution, and metabolism in both the gut and liver determines the ultimate stereoselective pharmacokinetics of verapamil after oral administration. diva-portal.orgnih.gov

Pharmacokinetic Characteristics of Verapamil Enantiomers and Metabolites

Plasma Concentration and Correlation with Activity

Plasma concentrations of verapamil have been shown to correlate with its effects, though with significant individual variability. nih.gov The (S)-enantiomer is approximately 20 times more potent than the (R)-enantiomer in its cardiovascular activity. drugbank.comnih.gov However, due to stereoselective first-pass metabolism, the less active (R)-enantiomer is found in much higher concentrations in the plasma after oral administration. mdpi.com

Norverapamil is a major active metabolite that can reach steady-state plasma concentrations similar to or even higher than the parent drug. pnas.orgfda.gov It possesses about 20% of the cardiovascular activity of verapamil. drugbank.comfda.gov The relationship between plasma concentration and effect can be complex; for instance, a correlation exists between verapamil concentration and PR interval prolongation (an electrocardiogram measure), but this relationship may diminish with chronic use. fda.gov The free (unbound) plasma concentration of the drug shows a stronger correlation with its pharmacological effect than the total plasma concentration. nih.gov

Protein Binding Stereoselectivity of Verapamil and Metabolites

The primary proteins responsible for binding verapamil in the plasma are albumin and alpha 1-acid glycoprotein (B1211001) (AAG). nih.govnih.govdoi.org The binding to both proteins is enantioselective.

Albumin : (R)-verapamil is about 94% bound to serum albumin, while (S)-verapamil is about 88% bound. drugbank.com In a study using purified albumin, the free fraction of (+)-Verapamil (the R-enantiomer) was 0.400, while the free fraction of the more potent (-)-Verapamil (the S-enantiomer) was significantly higher at 0.572, indicating lower binding. nih.gov

Alpha 1-acid Glycoprotein (AAG) : Binding to AAG is more extensive than to albumin and also shows stereoselectivity. nih.govdoi.org (R)-verapamil is approximately 92% bound to AAG, whereas (S)-verapamil is about 86% bound. drugbank.com A study measuring free fractions in a purified AAG solution found values of 0.079 for (+)-Verapamil and 0.142 for (-)-Verapamil, again showing that the (S)-enantiomer is less tightly bound. nih.gov The presence of metabolites, which are found in higher concentrations after oral dosing, may compete for these binding sites, leading to an increased free fraction of both verapamil enantiomers. nih.gov

The following table summarizes the stereoselective binding of verapamil enantiomers to plasma proteins.

ProteinEnantiomerBound FractionFree FractionReference
Serum Albumin (R)-Verapamil~94%0.400 ± 0.030 drugbank.comnih.gov
(S)-Verapamil~88%0.572 ± 0.029 drugbank.comnih.gov
α₁-Acid Glycoprotein (R)-Verapamil~92%0.079 ± 0.016 drugbank.comnih.gov
(S)-Verapamil~86%0.142 ± 0.020 drugbank.comnih.gov
Fresh Serum (R)-Verapamil~90.4%0.096 ± 0.009 nih.gov
(S)-Verapamil~86.4%0.136 ± 0.006 nih.gov

Note: Data is compiled from different sources and methodologies, which may account for slight variations.

Excretion Pathways of Metabolites

Verapamil is eliminated almost entirely through metabolism, with very little of the parent drug excreted unchanged. nih.gov The resulting metabolites are cleared from the body through both urine and feces.

Within five days of administration, approximately 70% of a dose is excreted as metabolites in the urine, while 16% or more is found in the feces. drugbank.comfda.govfda.gov Only about 3-4% of the dose is excreted as unchanged verapamil in the urine. wikipedia.orgfda.govnih.gov

The metabolic pathways include N-dealkylation, N-demethylation, and O-demethylation. nih.govcore.ac.uk The N-dealkylated metabolite D-617 is the main metabolite found in urine, accounting for about 22% of the dose. pharmgkb.org The N-demethylated metabolite, norverapamil, accounts for about 6% of the dose excreted in urine. pharmgkb.org The pathway that produces verapamilic acid involves several of these transformation steps, leading to metabolites that are ultimately conjugated and excreted. A vast number of metabolites have been identified, including 21 Phase I and 16 Phase II (mostly glucuronide) metabolites, highlighting the true complexity of verapamil's metabolic disposal and subsequent excretion. nih.gov

Excretion PathwayPercentage of Administered DoseReference(s)
Urine (as metabolites) ~70% drugbank.comfda.govfda.gov
Feces (as metabolites) ≥16% drugbank.comfda.govfda.gov
Urine (as unchanged drug) 3-4% wikipedia.orgfda.govnih.gov
D-617 in Urine ~22% pharmgkb.org
Norverapamil in Urine ~6% pharmgkb.org

(R)-(+)-Verapamilic Acid as a Potential Metabolite or Precursor in Biotransformation Studies

While the major metabolic pathways of verapamil have been extensively studied, the formation of acidic metabolites, specifically through the hydrolysis of the nitrile group, is not a commonly reported route. However, the potential for verapamil to be metabolized to verapamilic acid presents an interesting area of investigation in biotransformation studies. This compound, chemically known as (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, is recognized as a key intermediate in the chemical synthesis of (R)-verapamil. clearsynth.comresearchgate.net Its formation as a metabolite in vivo would require the enzymatic hydrolysis of the nitrile moiety of the parent verapamil molecule.

The hydrolysis of nitriles to carboxylic acids is a known chemical reaction that can be catalyzed by acids, bases, or enzymes. researchgate.netusp.brnumberanalytics.com In a biological system, this transformation could theoretically be mediated by nitrilase enzymes, which convert nitriles directly to carboxylic acids and ammonia. researchgate.net While nitrile hydrolysis is considered a rare metabolic pathway for pharmaceuticals, it has been observed for some compounds. nih.gov The presence of a nitrile group on a fully substituted carbon in verapamil is a structural feature that generally hinders metabolic oxidation at that position, which is a common route of drug metabolism. nih.gov

Currently, there is a lack of direct evidence from in vivo or in vitro metabolism studies explicitly identifying this compound as a metabolite of verapamil. Extensive metabolic profiling studies in rats have identified numerous phase I and phase II metabolites, primarily arising from demethylation, dealkylation, and oxidation reactions, followed by glucuronidation and sulfation. core.ac.uk These studies have not reported the detection of verapamilic acid.

The table below outlines the major, established metabolites of verapamil, none of which include the verapamilic acid structure.

Metabolite NameMetabolic ReactionKey Enzymes InvolvedPharmacological Activity
NorverapamilN-demethylationCYP3A4, CYP1A2, CYP2C8~20% of Verapamil's activity
D-617 (N-dealkylated)N-dealkylationCYP3A4, CYP2C8Inactive
D-620 (O-demethylated)O-demethylationCYP3A4, CYP2C8Inactive
D-703 (O-demethylated)O-demethylationCYP2C8, CYP2C9Inactive

Given that this compound is a known stable chemical entity used in the synthesis of verapamil, its potential as a metabolite cannot be entirely dismissed without targeted investigation. Future biotransformation studies employing advanced analytical techniques could explore the possibility of this minor or previously undetected metabolic pathway. Such research would be valuable in providing a more complete picture of verapamil's metabolic fate and could have implications for understanding inter-individual variability in drug response.

Vi. Analytical Methods for Chiral Purity and Stereochemical Characterization

Chromatographic Techniques for Enantiomeric Separation

Chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely used technique for the separation and quantification of enantiomers. wikipedia.org The fundamental principle involves creating a chiral environment where the two enantiomers of a racemic compound can be distinguished. chiralpedia.com This is achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a conventional achiral column. chiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation using HPLC with a chiral stationary phase (CSP) is a preferred method for analyzing chiral compounds like the metabolites of verapamil (B1683045). wikipedia.orgnih.gov These specialized columns contain a chiral selector immobilized on a support, such as silica (B1680970), which allows for differential interaction with each enantiomer, leading to different retention times and thus, separation. chromatographyonline.com A variety of CSPs are commercially available, based on selectors like polysaccharides, proteins, and cyclodextrins. wikipedia.org

The Alpha 1-acid glycoprotein (B1211001) (AGP) based chiral stationary phase is a versatile, protein-based column used for the enantiomeric separation of a wide array of compounds, including acidic and basic drugs. nih.govpharmascholars.com AGP is a highly stable protein that can be immobilized onto silica particles, creating a robust CSP for reversed-phase HPLC. scientificlabs.co.uknih.gov The separation mechanism on a CHIRAL AGP-CSP involves a combination of ionic, hydrophobic, and hydrogen bonding interactions between the analyte and the protein. pharmascholars.com

Research has demonstrated the successful use of an α1-AGP column for the chiral separation of verapamil and its seven metabolites. nih.gov The enantioselectivity and retention on this type of column can be finely tuned by adjusting the mobile phase parameters, such as pH, buffer type and concentration, and the nature of the organic modifier. pharmascholars.comscientificlabs.co.uk This adaptability makes it a powerful tool for developing specific methods for compounds like (R)-(+)-Verapamilic Acid.

Table 1: Characteristics of CHIRAL AGP-CSP

Feature Description
Chiral Selector α1-acid glycoprotein (AGP)
Support 5 µm spherical silica particles
Mode of Operation Reversed-phase
Separation Forces Ionic binding, Hydrophobic interaction, Hydrogen bonding
Applicability Broad range, including acidic, basic, and neutral compounds

| Adjustable Parameters | Mobile phase pH, buffer concentration, organic modifier type and concentration |

Coupled Achiral-Chiral HPLC Systems

Coupled-column HPLC, also known as two-dimensional HPLC (2D-HPLC), represents an advanced approach for analyzing complex samples. This technique can involve coupling an achiral column to a chiral column. americanpharmaceuticalreview.com The primary (achiral) column performs an initial separation, for instance, isolating the metabolite of interest (verapamilic acid) from the parent drug (verapamil) and other metabolites. A specific fraction from the first dimension is then transferred ("heart-cut") to the second dimension, the chiral column, for enantiomeric separation. mdpi.com

This approach offers significant advantages, including enhanced sample clean-up and increased resolution, which is particularly useful for analyzing compounds in complex biological matrices. nih.govpharmascholars.com A sensitive, enantioselective, coupled-column HPLC assay has been developed for determining amlodipine (B1666008) enantiomers in plasma, where chiral chromatography was performed on an AGP column, and the eluted enantiomers were trapped before final achiral chromatography. pharmascholars.com A similar setup could be applied to verapamilic acid, coupling an achiral reversed-phase column for initial separation with a chiral column like the CHIRAL-AGP for the subsequent enantioselective analysis. nih.govamericanpharmaceuticalreview.com

Spectroscopic Methods for Stereochemical Analysis

While chromatography is essential for separation, spectroscopic methods are vital for structural elucidation and confirming the stereochemical arrangement of atoms in a molecule. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. numberanalytics.comlongdom.org For chiral analysis, NMR can distinguish between enantiomers by placing them in a chiral environment. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

When a CSA is added to a solution of a racemic mixture, it forms transient, non-covalent diastereomeric complexes with each enantiomer. These complexes have distinct NMR spectra, allowing for the quantification of the enantiomeric excess (ee). For instance, the enantiomeric purity of noremopamil, an analog of verapamil, was assayed by ¹H NMR spectroscopy using (1R)-(–)-2,2,2-trifluoro-1-(9-anthryl)ethanol as a chiral solvating agent. researchgate.net A similar approach could be applied to this compound. Another study supported the hypothesis of different carbanion structures by using NMR spectroscopy to assign a chelated pyramidal structure to sodium benzylic carbanions and a nearly planar structure to potassium benzylic carbanions. researchgate.net

Mass Spectrometry (MS) Applications in Stereochemistry

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. virginia.edu While standard MS cannot differentiate between enantiomers, it becomes a powerful tool for stereochemical analysis when coupled with chiral separation techniques like chiral HPLC (LC-MS) or when specific strategies are employed. chromatographyonline.comthermofisher.com

Coupling chiral chromatography with tandem mass spectrometry (MS/MS) is crucial for the environmental analysis of chiral pharmacologically active compounds, as it provides both separation and specific detection in complex matrices. chromatographyonline.com The mobile phase composition is a key consideration to ensure compatibility between the chiral separation and the MS detector. chromatographyonline.com Furthermore, mass spectrometry imaging (MSI) is an emerging technology that combines the molecular specificity of MS with spatial resolution, allowing for the mapping of drugs and their metabolites within tissue sections. nih.gov Though not inherently chiral, its coupling with other techniques can provide insights into the stereoselective distribution of compounds like this compound in biological systems. nih.gov

Vii. Emerging Research Directions and Future Perspectives

Novel Synthetic Routes to Enantiopure (R)-(+)-Verapamilic Acid

The production of enantiomerically pure this compound is a critical step in the synthesis of (R)-Verapamil. While classical resolution has been the cornerstone of its production, modern research is focused on developing more efficient and atom-economical asymmetric syntheses.

Classical Resolution: The traditional and scalable method for obtaining enantiomers of verapamilic acid involves classical resolution. mdpi.comacs.org This process utilizes a chiral resolving agent, such as α-methyl benzylamine (B48309), to form a pair of diastereomeric salts with the racemic verapamilic acid. mdpi.comacs.org These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. researchgate.net Once separated, the desired diastereomeric salt is treated to remove the resolving agent, yielding the enantiopure this compound. While effective and proven on a large scale, this method is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer from the racemate. acs.orgresearchgate.net

Asymmetric Synthesis: To overcome the yield limitations of classical resolution, emerging research is directed towards asymmetric synthesis, which aims to create the desired enantiomer directly. nih.gov These methods introduce a chiral element during the synthesis to favor the formation of one enantiomer over the other. nih.gov Key approaches include:

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. nih.gov This strategy allows for high diastereoselectivity in the formation of the key quaternary stereocenter in verapamilic acid.

Enantioselective Catalysis: This advanced approach uses a chiral catalyst in sub-stoichiometric amounts to generate a large quantity of an enantiomerically enriched product. fabad.org.tr For intermediates structurally related to verapamilic acid, methods like enantioselective Heck arylation of acyclic olefins have been explored. wikipedia.org This reaction, using a chiral palladium catalyst, can create quaternary stereogenic centers with high enantioselectivity. wikipedia.org The development of catalysts specifically tailored for the synthesis of this compound represents a significant future direction.

These novel routes offer the potential for more sustainable and efficient manufacturing processes by avoiding the loss of 50% of the starting material inherent in classical resolution. researchgate.netmdpi.com

Computational Chemistry and Molecular Modeling of Chiral Recognition

Understanding the mechanisms of chiral recognition at a molecular level is fundamental for designing more effective enantioselective synthetic and analytical methods. Computational chemistry and molecular modeling have become indispensable tools in this endeavor. taylorfrancis.com

Studies have utilized molecular modeling to elucidate the interactions between verapamil (B1683045) enantiomers and chiral selectors, such as cyclodextrins, which are commonly used in chiral chromatography and capillary electrophoresis. mdpi.comresearchgate.net For instance, molecular mechanics calculations (like PM3 semi-empirical method) have been used to model the inclusion complexes between verapamil enantiomers and Trimethyl-β-cyclodextrin (TM-β-CD). mdpi.com

These models provide insights into:

Binding Geometries: The calculations can predict the most stable orientation of the guest (verapamil enantiomer) within the host (cyclodextrin) cavity. For verapamil, it has been suggested that the pentanenitrile moiety inserts into the cyclodextrin (B1172386) cavity for both enantiomers. mdpi.com

Interaction Energies: Computational methods can estimate the binding energies of the diastereomeric complexes. The difference in these energies is directly related to the enantioselectivity of the separation. A greater difference in stability between the (R)-verapamil-CD complex and the (S)-verapamil-CD complex leads to better chiral recognition and separation. mdpi.com

Recent research has also highlighted phenomena such as "protonation-induced chirality." researchgate.net When verapamil's tertiary amine is protonated, a new chiral center is formed at the nitrogen atom. This results in four possible stereoisomers (diastereomeric pairs of enantiomers) which can be resolved using techniques like differential ion mobility spectrometry. researchgate.net Computational modeling can be employed to predict the structures and relative stabilities of these protonated species, further aiding in the development of advanced separation techniques.

Future computational work will likely focus on designing novel chiral selectors and catalysts with enhanced enantioselectivity for verapamilic acid by predicting their interactions and transition state energies with greater accuracy. taylorfrancis.com

Investigative Studies into Previously Unexplored Biological Roles or Interactions of Verapamilic Acid Isomers

The primary focus of research on verapamilic acid has been its role as a synthetic intermediate for verapamil. researchgate.netmdpi.com Consequently, the direct biological activities or specific interactions of the (R)-(+) and (S)-(-) enantiomers of verapamilic acid remain largely unexplored. This represents a significant gap in knowledge and a promising area for future investigation.

While data on verapamilic acid itself is scarce, studies on verapamil and its metabolites suggest that related compounds can possess biological activity. For example, the primary metabolite, norverapamil (B1221204), retains about 20% of the vasodilatory activity of the parent compound, verapamil. fda.govdrugs.com This raises the possibility that verapamilic acid isomers might not be inert and could have their own unique pharmacological or toxicological profiles.

Future research could investigate:

Interaction with Drug Targets: Screening this compound and its (S)-(-) isomer against a panel of biological targets, including calcium channels, other ion channels, and enzymes, could reveal unexpected activities. drugbank.com Verapamil itself is known to interact with P-glycoprotein, a drug efflux pump; investigating whether its acidic precursors do the same could be a fruitful avenue. wikipedia.orgresearchgate.net

Metabolic Fate: Understanding how verapamilic acid isomers are metabolized in biological systems could provide clues to their potential effects.

Enantioselective Biodegradation: Environmental fate studies are also important. An investigation into the biodegradation of verapamil found no evidence of enantioselectivity in the process for the final compound. mdpi.com Similar studies on verapamilic acid could assess its environmental persistence and potential for enantioselective degradation.

Advanced Analytical Techniques for Trace Enantiomeric Impurities

Ensuring the enantiomeric purity of this compound is crucial for the synthesis of high-quality (R)-Verapamil. This requires highly sensitive and selective analytical methods capable of detecting and quantifying trace amounts of the unwanted (S)-(-) enantiomer. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary techniques employed for this purpose. nih.govwvu.edu

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. wvu.edu

CSPs: A variety of CSPs have been successfully used for the separation of verapamil and its analogues, including those based on polysaccharides (e.g., Chiralcel OD-R, Chiralpak AD) and proteins (e.g., α1-acid glycoprotein). mdpi.commdpi.com More recently, core-shell particle columns, such as those with isopropyl carbamate (B1207046) cyclofructan 6 (LarihcShell-P), have been shown to provide higher efficiency and much faster analysis times (e.g., under 3.5 minutes). mdpi.com

Detection: Fluorescence detection is often used for its high sensitivity, allowing for the quantification of enantiomers at very low concentrations (e.g., lower limit of quantification of 1 ng/mL). mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity, making it ideal for detecting trace impurities. researchgate.netnih.gov

Chiral Capillary Electrophoresis (CE): CE is an alternative technique with high separation efficiency and low consumption of solvents and samples. nih.gov

Chiral Selectors: In CE, chiral separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins (e.g., TM-β-CD, HS-γ-CD) are the most commonly used chiral selectors for verapamil enantiomers. mdpi.commdpi.com The selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities in the electric field. wvu.edu

Method Optimization: Parameters such as the type and concentration of the chiral selector, buffer pH, temperature, and applied voltage are optimized to achieve the best resolution between the enantiomers in the shortest possible time. mdpi.com

The table below summarizes and compares various reported chiral HPLC methods for the analysis of verapamil enantiomers, which are directly applicable to the analysis of its precursor, verapamilic acid.

Chiral Stationary Phase (CSP)Mobile PhaseDetectionAnalysis Time (min)Key FeatureReference
LarihcShell-P (core-shell) Acetonitrile/Methanol/TFA/TEA (98:2:0.05:0.025)Fluorescence< 3.5Rapid analysis, high efficiency mdpi.com
Chiralcel OD-R Acetonitrile/Methanol/Phosphate BufferFluorescence~34-40Established polysaccharide-based CSP nih.govmdpi.com
Chiralpak AD n-hexane/isopropanol (90:10)Not SpecifiedNot SpecifiedNormal phase separation mdpi.com
Chiralcel OD-RH Water-Acetonitrile with 0.05% TFA (70:30)MS/MS~10-15High sensitivity and selectivity for plasma samples nih.gov
α1-acid glycoprotein (B1211001) (AGP) Phosphate Buffer (pH 6.5):Acetonitrile (91:9)Not SpecifiedNot SpecifiedProtein-based CSP for bioanalysis mdpi.com

Future research in this area will likely focus on developing even faster and more sensitive methods, potentially using ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle CSPs and advanced mass spectrometry, to push the limits of detection for enantiomeric impurities to parts-per-billion levels.

Q & A

Q. What advanced statistical approaches are recommended for clustered data in longitudinal studies of this compound’s therapeutic effects?

  • Methodological Answer : Use mixed-effects models to account for repeated measures nested within subjects. Include random intercepts for individual variability and fixed effects for dose-time interactions. Sensitivity analyses (e.g., bootstrapping) ensure robustness. Report intraclass correlation coefficients (ICC) to quantify cluster influence .

Q. How to optimize in vivo-in vitro correlation (IVIVC) for this compound’s tissue distribution studies?

  • Methodological Answer :
  • Design : Use physiologically based pharmacokinetic (PBPK) modeling with species-specific physiological parameters.
  • Validation : Compare simulated tissue concentrations with LC-MS/MS data from microdialysis or tissue homogenates.
  • Adjustments : Incorporate protein binding data and adjust for blood-flow-limited vs. membrane-limited distribution .

Methodological Rigor & Reporting Standards

Q. What quality control measures mitigate batch-to-batch variability in this compound for sensitive bioassays?

  • Methodological Answer :
  • Pre-Synthesis : Specify peptide content analysis and TFA removal (<1%) for cell-based assays.
  • Post-Synthesis : Conduct stability studies (e.g., accelerated degradation at 40°C/75% RH) and quantify impurities via UPLC-PDA.
  • Documentation : Report lot-specific data (HPLC chromatograms, residual solvents) in supplementary materials .

Q. How to align study design with FINER criteria (Feasible, Novel, Ethical, Relevant) for this compound research?

  • Methodological Answer :
  • Feasibility : Pilot studies to assess compound availability and toxicity thresholds.
  • Novelty : Leverage cheminformatics tools (e.g., molecular docking) to predict novel targets.
  • Ethics : Adhere to ARRIVE guidelines for animal studies; disclose conflicts of interest.
  • Relevance : Contextualize findings within clinical gaps (e.g., drug-resistant hypertension) .

Data Presentation & Reproducibility

Q. What are the best practices for presenting conflicting enantiomer activity data in this compound studies?

  • Methodological Answer : Use forest plots to visualize effect sizes and confidence intervals across studies. Annotate methodological differences (e.g., cell lines, assay endpoints). Provide raw data in repositories (e.g., Zenodo) for reanalysis .

Q. How to ensure reproducibility in chiral separation protocols for this compound?

  • Methodological Answer : Publish detailed mobile phase compositions (e.g., n-hexane:isopropanol ratios), column lot numbers, and retention times. Cross-validate with independent labs using blinded samples. Include system suitability tests (e.g., USP tailing factor <2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.